N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(2,5-Dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds widely investigated for their kinase inhibitory properties, particularly in oncology and inflammatory diseases. This compound features a 2,5-dimethoxyphenyl group at the N4 position, a 2-methoxyethyl group at the N6 position, and a phenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold. These substituents influence its physicochemical properties, target binding affinity, and metabolic stability .
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-29-12-11-23-22-26-20(25-18-13-16(30-2)9-10-19(18)31-3)17-14-24-28(21(17)27-22)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZBVOVSNNSTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H28N6O3. Its structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that contribute to its unique properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C26H28N6O3 |
| Molecular Weight | 452.508 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is thought to modulate enzyme activities and receptor interactions, which can lead to various physiological effects. For instance, compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to act as inhibitors for several kinases involved in cancer progression and other diseases.
Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic effects in:
- Cancer Treatment : By inhibiting specific kinases related to tumor growth.
- Neurological Disorders : Potential modulation of pathways involved in neuroprotection.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds in the pyrazolo[3,4-d]pyrimidine class:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Case Study on CK1 Inhibition :
Table 2: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit potent antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their ability to inhibit tumor growth by targeting specific receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR .
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
The compound has been studied as a potential inhibitor of VEGFR, which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. Inhibiting this pathway can significantly impact tumor growth and metastasis. Studies have shown that similar compounds can effectively block VEGFR signaling pathways, leading to reduced tumor vascularization and growth .
Antimicrobial Properties
Recent investigations into pyrazolo[3,4-d]pyrimidines suggest that they may possess antimicrobial activities. The presence of methoxy groups in the structure enhances the lipophilicity of the compounds, potentially improving their ability to penetrate microbial membranes and exert antimicrobial effects .
Case Studies
Several case studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study 1 : A series of N4-substituted pyrazolo[3,4-d]pyrimidines were synthesized and tested for VEGFR inhibition. Compounds demonstrated varying degrees of potency, with some showing IC50 values in the low micromolar range against cancer cell lines.
- Case Study 2 : Another study focused on the synthesis of phenyl-substituted pyrazolo[3,4-d]pyrimidines and their cytotoxic effects on A431 human epidermoid carcinoma cells. Results indicated significant cell death at concentrations that also inhibited VEGFR signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
N4 Substituent: The 2,5-dimethoxyphenyl group in the target compound provides enhanced electron-donating effects compared to halogenated (e.g., 3-chloro-4-methylphenyl in 878064-24-5) or non-methoxy aryl groups (e.g., 2,5-dimethylphenyl in 902139-77-9). This may improve binding to kinases reliant on aromatic stacking interactions . Compounds with 4-methoxyphenyl (878064-17-6) exhibit moderate solubility but reduced steric bulk compared to the target compound’s dual methoxy configuration .
N6 Substituent :
- The 2-methoxyethyl group in the target compound likely enhances solubility compared to ethyl (878064-24-5) or methyl (878064-21-2) groups due to increased polarity. However, it may reduce metabolic stability versus furan-based substituents (902139-77-9), which introduce heterocyclic rigidity .
Preparation Methods
Multistep Synthesis via Pyrazolo[3,4-d]Pyrimidine Core Formation
Initial Condensation and Cyclization
The synthesis begins with constructing the pyrazolo[3,4-d]pyrimidine scaffold. A validated approach involves condensing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) with urea under reflux conditions to yield 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (2 ). Chlorination of 2 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a key intermediate for subsequent functionalization.
Critical Parameters :
Sequential Amination Reactions
The dichloro intermediate 3 undergoes selective amination to introduce the N4-(2,5-dimethoxyphenyl) and N6-(2-methoxyethyl) groups:
N4-Substitution
Reacting 3 with 2,5-dimethoxyaniline in tetrahydrofuran (THF) at 60°C for 12 hours affords 4-chloro-N6-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (4 ). Catalytic amounts of triethylamine (TEA) enhance nucleophilic displacement, achieving 80–90% conversion.
N6-Substitution
The remaining chloro group at position 6 is replaced by 2-methoxyethylamine in dimethylformamide (DMF) at 80°C. This step requires 24–36 hours for completion, yielding the target compound in 65–75% purity. Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) improves purity to >95%.
One-Flask Vilsmeier-Haack Approach
Reaction Optimization
A streamlined protocol uses Vilsmeier reagent (PBr₃/DMF) to form the pyrazolo[3,4-d]pyrimidine core in situ. 5-Amino-1-phenyl-1H-pyrazole (5 ) reacts with PBr₃ in DMF at 60°C for 2 hours, followed by addition of hexamethyldisilazane (HMDS) to facilitate cyclization. Subsequent amination with 2,5-dimethoxyaniline and 2-methoxyethylamine achieves a 78–91% overall yield.
Advantages :
- Eliminates isolation of intermediates.
- Reduces reaction time from 48 hours (multistep) to 8–10 hours.
Alternative Pathways and Modifications
Friedel-Crafts Acylation Route
A less common method employs Friedel-Crafts acylation to introduce the 2,5-dimethoxyphenyl group early in the synthesis. 1,4-Dimethoxybenzene reacts with adipoyl chloride to form 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid, which is esterified and reduced to a key precursor. While this route offers regioselectivity, it suffers from lower overall yields (33–35%) compared to Vilsmeier-based methods.
Nitrostyrene Intermediate Utilization
Methyl 6-(2,5-dimethoxy-4-formylphenyl)hexanoate undergoes condensation with nitroethane to form a nitrostyrene derivative, which is reduced to the amine intermediate. Although mechanistically innovative, this approach introduces multiple purification challenges, limiting its practicality.
Structural Characterization and Validation
Spectroscopic Confirmation
Challenges and Optimization Opportunities
Byproduct Formation
Competing reactions during amination generate N4,N6-disubstituted byproducts (5–12%). Gradient elution chromatography is essential for their removal.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve amination kinetics but complicate downstream purification. Recent studies suggest ionic liquids as greener alternatives, though scalability remains unproven.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires:
- Stepwise Functionalization: Begin with constructing the pyrazolo[3,4-d]pyrimidine core, followed by sequential introduction of substituents via nucleophilic aromatic substitution or coupling reactions .
- Catalyst Selection: Use potassium carbonate or palladium catalysts (e.g., Suzuki coupling) to improve reaction efficiency .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility, while acetonitrile may reduce side reactions .
- Purification: Employ gradient HPLC or recrystallization to isolate high-purity product (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., methoxyethyl vs. dimethoxyphenyl groups) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+ ion at m/z 463.2) .
- HPLC-PDA: Monitor purity and detect trace impurities using C18 columns with methanol/water gradients .
Q. How should researchers design initial biological screening assays for kinase inhibition?
- Methodological Answer:
- Kinase Panel Assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-concentration-dependent luminescence readouts to calculate IC50 values .
- Cellular Models: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing results to kinase inhibition data .
Advanced Research Questions
Q. What strategies are recommended for establishing structure-activity relationships (SAR) targeting kinase isoforms?
- Methodological Answer:
-
Substituent Modulation: Compare analogs with varied aryl/alkyl groups (e.g., 2,5-dimethoxy vs. 3-chlorophenyl) to map steric/electronic effects on kinase selectivity .
-
Computational Docking: Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using Schrödinger Suite or AutoDock .
-
Kinome-Wide Profiling: Utilize platforms like Eurofins KinaseProfiler® to identify off-target interactions .
Table 1: SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent Position Modification Example Impact on Kinase Selectivity Reference N4-Aryl 2,5-Dimethoxyphenyl Enhanced EGFR inhibition N6-Alkyl 2-Methoxyethyl Improved solubility Core Methylation 1-Phenyl Reduced CYP450 interactions
Q. How can researchers address discrepancies between in vitro kinase inhibition and cellular efficacy?
- Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal half-life) and membrane permeability (Caco-2 assays) to identify bioavailability issues .
- Off-Target Screening: Use proteome-wide affinity pulldown assays to detect non-kinase targets (e.g., PDEs) .
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetate esters) to enhance cellular uptake .
Q. What experimental approaches are critical for determining binding mode and kinase selectivity?
- Methodological Answer:
- X-Ray Crystallography: Co-crystallize the compound with target kinases (e.g., CDK2) to resolve binding interactions at ≤2.0 Å resolution .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to compare affinity across kinase families .
- Competition Assays: Use ATP-competitive probes (e.g., ADP-Glo™) to confirm competitive inhibition mechanisms .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability between rodent and human microsomes be resolved?
- Methodological Answer:
- Species-Specific CYP450 Profiling: Identify isoforms responsible for degradation (e.g., CYP3A4 vs. CYP2D6) using recombinant enzymes .
- Stable Isotope Tracing: Incubate with ¹⁴C-labeled compound to track metabolite formation via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
